

Fmoc-Thr(OtBu)-OtBu supplier and purity specifications

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Compound of Interest

Compound Name: *Fmoc-Thr(OtBu)-OtBu*

Cat. No.: *B15544991*

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An In-Depth Technical Guide to **Fmoc-Thr(OtBu)-OtBu** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Thr(OtBu)-OtBu**, a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document details supplier specifications, purity standards, and essential experimental protocols for the effective use and quality assessment of this reagent.

Introduction

N- α -Fmoc-O-tert-butyl-L-threonine tert-butyl ester, commonly abbreviated as **Fmoc-Thr(OtBu)-OtBu**, is a key building block in the synthesis of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amino function provides base-labile protection, which is a cornerstone of the most widely used SPPS strategy. The tert-butyl (OtBu) ether protecting the threonine side-chain hydroxyl group and the tert-butyl ester protecting the C-terminal carboxylic acid are both acid-labile. This orthogonal protection scheme allows for the selective deprotection of the Fmoc group during peptide chain elongation, while the side-chain and C-terminal protecting groups remain intact until the final acid-mediated cleavage from the solid support.

The purity of Fmoc-amino acid derivatives is a critical factor in the successful synthesis of high-quality peptides. Impurities in the building blocks can lead to the formation of deletion sequences, truncated peptides, and other side products, complicating purification and reducing

the overall yield. Therefore, a thorough understanding of supplier specifications and the methods for purity verification is paramount.

Supplier and Purity Specifications

The quality of **Fmoc-Thr(OtBu)-OtBu** can vary between suppliers. Researchers should carefully evaluate the purity specifications provided in the certificate of analysis (CoA) to ensure the material is suitable for their intended application. High-purity reagents are particularly crucial for the synthesis of long or complex peptides. Below is a summary of specifications from known suppliers.

Parameter	MedchemExpress[1]	Cymit Química S.L. [2]	Typical High-Purity Grade (General)
Product Name	Fmoc-Thr(OtBu)-OtBu	N α -[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester	-
CAS Number	129460-13-5[1]	120791-76-6[2]	-
Molecular Formula	C ₂₇ H ₃₅ NO ₅	C ₂₃ H ₂₇ NO ₅	-
Molecular Weight	453.57	397.47	-
Purity (by HPLC)	>98.0% (HPLC)(N)	>98.0%	≥99%
Appearance	-	White to Almost white powder to crystal	White to off-white powder
Enantiomeric Purity	-	-	≥99.8%
Storage Conditions	-	-	2-8°C or -20°C

Note: The data for Cymit Química S.L. appears to correspond to Fmoc-Thr-OtBu, a different compound. Researchers should verify the specifications with the supplier for **Fmoc-Thr(OtBu)-OtBu**.

Experimental Protocols

The following protocols are representative methodologies for the quality control and application of **Fmoc-Thr(OtBu)-OtBu**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Fmoc-Thr(OtBu)-OtBu**.

Materials:

- **Fmoc-Thr(OtBu)-OtBu** sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m)

Procedure:

- Sample Preparation: Accurately weigh approximately 1 mg of the **Fmoc-Thr(OtBu)-OtBu** sample and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in ACN
- HPLC Conditions:
 - Column: C18 reverse-phase
 - Flow Rate: 1.0 mL/min

- Injection Volume: 10 μ L
- Detection Wavelength: 265 nm
- Gradient: A typical gradient would be a linear increase from 30% B to 90% B over 20 minutes.
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric purity of **Fmoc-Thr(OtBu)-OtBu**.

Materials:

- **Fmoc-Thr(OtBu)-OtBu** sample
- Hexane or Heptane, HPLC grade
- Isopropanol (IPA) or Ethanol, HPLC grade
- Chiral HPLC column (e.g., polysaccharide-based)

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in an appropriate solvent (e.g., a mixture of hexane and IPA).
- Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of hexane and IPA (e.g., 90:10 v/v), is commonly used. The exact ratio may need to be optimized for the specific chiral column.
- HPLC Conditions:
 - Column: Chiral stationary phase
 - Flow Rate: 0.5 - 1.0 mL/min

- Injection Volume: 10 μ L
- Detection Wavelength: 265 nm
- Analysis: Inject the sample and a racemic standard (if available). The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers.

Incorporation of Fmoc-Thr(OtBu)-OtBu into a Peptide Sequence via SPPS

Objective: To demonstrate the use of **Fmoc-Thr(OtBu)-OtBu** in a standard solid-phase peptide synthesis workflow.

Materials:

- Rink Amide resin (or other suitable solid support)
- **Fmoc-Thr(OtBu)-OtBu**
- Other required Fmoc-protected amino acids
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
- Oxyma or HOBt
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

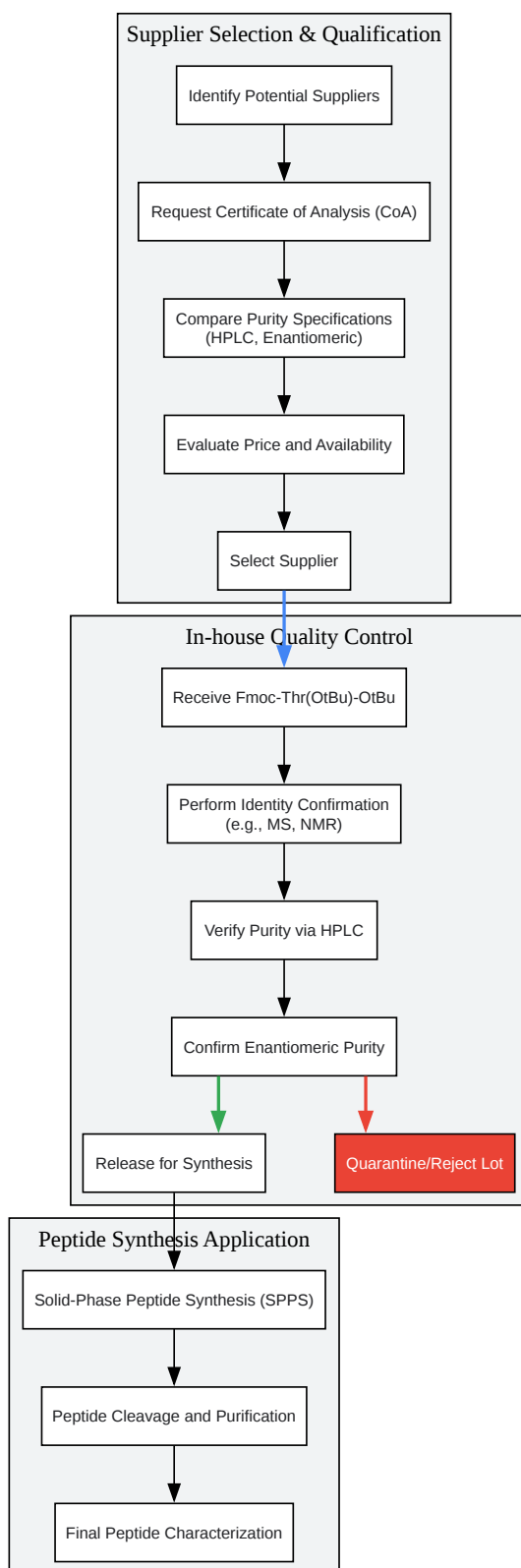
- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc group from the resin's linker or the

previously coupled amino acid.

- Washing: Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Fmoc-Thr(OtBu)-OtBu** (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., DIC, 3 eq.) and an additive (e.g., Oxyma, 3 eq.) in DMF for 1-2 minutes.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Washing: Wash the resin with DMF and DCM.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, wash and dry the resin. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

Logical Workflow and Visualization

The selection of a suitable **Fmoc-Thr(OtBu)-OtBu** supplier and the subsequent quality control are critical steps that precede its use in peptide synthesis. The following diagram illustrates this logical workflow.



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Caption: Workflow for supplier selection, quality control, and use of **Fmoc-Thr(OtBu)-OtBu**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. N α -[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-But... [cymitquimica.com]
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